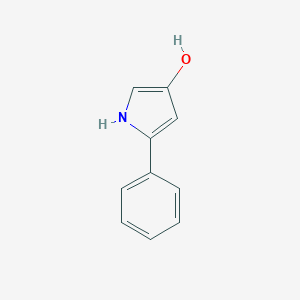

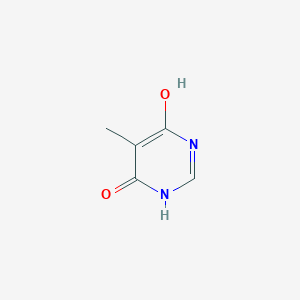

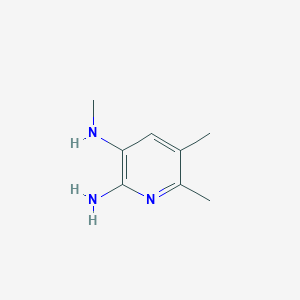

2-Amino-5,6-dimethyl-3-methylaminopyridine

Übersicht

Beschreibung

Synthesis Analysis The synthesis of 2-aminopyridines, including derivatives similar to 2-amino-5,6-dimethyl-3-methylaminopyridine, involves displacement reactions and selective methylation processes. For example, 2-aminopyridines can be elaborated by displacing a methylsulfinyl group from the 6-position of the pyridine ring, utilizing 2-(1-phenylethylidene)propanedinitriles and dimethyl N-cyanodithioiminocarbonate as precursors (Teague, 2008). Another approach involves copper-catalyzed three-component reactions, which allow for regioselective synthesis of substituted amino-iminopyridines, showcasing the versatility in synthesizing substituted aminopyridines (Zhou et al., 2013).

Molecular Structure Analysis The molecular structure and crystallography of aminopyridines reveal detailed insights into their chemical behavior. For example, 2-amino-4-methylpyridine derivatives have been studied using DFT and X-ray crystallography, revealing their crystalline structures and hydrogen bonding patterns, which are crucial for understanding the molecular arrangement and reactivity (Bryndal et al., 2012).

Chemical Reactions and Properties The chemical reactivity of 2-aminopyridines varies significantly with substitution patterns, influencing their applications in synthesis and material science. For instance, the photochemical dimerization of 2-aminopyridines under ultraviolet irradiation forms dimers with unique chemical and physical properties, demonstrating the diverse reactivity of these compounds (Taylor & Kan, 1963).

Physical Properties Analysis The physical properties of 2-aminopyridines, such as solubility, melting points, and crystalline structures, are influenced by their molecular arrangement and intermolecular forces. Studies on compounds like 2-amino-4-methylpyridine derivatives offer insights into their vibrational modes and structural characteristics, which are pivotal for understanding their physical behavior (Bryndal et al., 2012).

Chemical Properties Analysis Aminopyridines exhibit a range of chemical properties, including basicity, nucleophilicity, and the ability to participate in various chemical reactions. The study of their reactivity, such as in the synthesis of complex molecules or in catalysis, underscores the importance of understanding the fundamental chemical properties of these compounds. Methylation reactions, for example, significantly affect the reactivity and properties of aminopyridines, indicating the impact of substituents on their chemical behavior (Barlin & Benbow, 1975).

Wissenschaftliche Forschungsanwendungen

Enhancing Photodynamic Therapy

One study discusses pretreatments aimed at enhancing protoporphyrin IX accumulation in photodynamic therapy, which is used to improve clinical outcomes in skin treatments. This involves the use of keratolytics, curettage, microdermabrasion, or laser ablation, and penetration enhancers like dimethyl sulfoxide and oleic acid to increase the penetration of aminolevulinic acid, indirectly suggesting the importance of chemical modifications in therapeutic applications (Gerritsen et al., 2008).

Biochemical Effects of Derivatives

Research on the biological effects of acetamide, formamide, and their derivatives updates knowledge on their commercial importance and biological consequences, hinting at the complex interactions between chemical compounds and biological systems (Kennedy, 2001).

Asymmetric Dimethylarginine in Disease

The role of asymmetric dimethylarginine in cardiovascular and renal diseases is explored, emphasizing the competition with nitric oxide synthase and compromising nitric oxide synthesis. This highlights the impact of methylated amino acids on health, potentially paralleling research interests in compounds like 2-Amino-5,6-dimethyl-3-methylaminopyridine (Alpoim et al., 2015).

Neuroplasticity and Mental Health

Another study focuses on neuroplasticity as a mechanism of action for ketamine and classical psychedelics in treating depression. This underscores the importance of chemical compounds in modulating synaptic, structural, and functional changes in the brain, suggesting avenues for research into new therapeutic agents (Aleksandrova & Phillips, 2021).

Eigenschaften

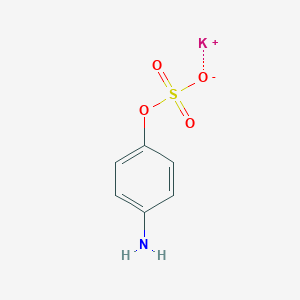

IUPAC Name |

3-N,5,6-trimethylpyridine-2,3-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3/c1-5-4-7(10-3)8(9)11-6(5)2/h4,10H,1-3H3,(H2,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAGNHJHCCOWUDL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N=C1C)N)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20401712 | |

| Record name | 2-AMINO-5,6-DIMETHYL-3-METHYLAMINOPYRIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20401712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-5,6-dimethyl-3-methylaminopyridine | |

CAS RN |

161091-50-5 | |

| Record name | 2-AMINO-5,6-DIMETHYL-3-METHYLAMINOPYRIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20401712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

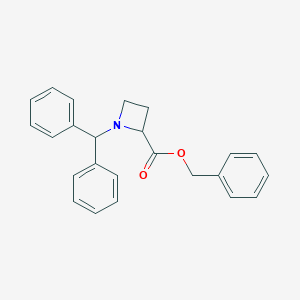

![(2S)-1-[(Diphenylmethylidene)amino]-2-(hydroxymethyl)-1-methylpyrrolidin-1-ium iodide](/img/structure/B15805.png)

![Potassium 1-{6-[(2,5-dioxopyrrolidin-1-yl)oxy]-6-oxohexyl}-2-[(1E,3E)-3-(1-ethyl-3,3-dimethyl-5-sulfonato-1,3-dihydro-2H-indol-2-ylidene)prop-1-en-1-yl]-3,3-dimethyl-3H-indol-1-ium-5-sulfonate](/img/structure/B15812.png)